molecular formula C15H15IN2O2 B13194939 3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

Cat. No.: B13194939
M. Wt: 382.20 g/mol
InChI Key: YVTKTETWNLKOCV-UHFFFAOYSA-N
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Description

3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is a complex organic compound with the molecular formula C15H15IN2O2. This compound is characterized by the presence of an iodinated aromatic ring, a piperidinone moiety, and a nitrile group. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 4-methylphenyl derivatives, followed by the formation of the piperidinone ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or the aromatic ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile involves its interaction with specific molecular targets. The iodinated aromatic ring and the piperidinone moiety are believed to play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[1-(3-Iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile is unique due to its combination of an iodinated aromatic ring, a piperidinone moiety, and a nitrile group. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler analogs .

Properties

Molecular Formula

C15H15IN2O2

Molecular Weight

382.20 g/mol

IUPAC Name

3-[1-(3-iodo-4-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile

InChI

InChI=1S/C15H15IN2O2/c1-10-4-5-11(9-13(10)16)18-8-2-3-12(15(18)20)14(19)6-7-17/h4-5,9,12H,2-3,6,8H2,1H3

InChI Key

YVTKTETWNLKOCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCC(C2=O)C(=O)CC#N)I

Origin of Product

United States

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